3-(Benzyloxy)-4-hydroxybenzonitrile
Description
3-(Benzyloxy)-4-hydroxybenzonitrile (CAS 1812183-02-0) is an aromatic nitrile derivative characterized by a benzyloxy group (-OCH2C6H5) at the 3-position and a hydroxyl group (-OH) at the 4-position of the benzene ring. Its molecular formula is C14H11NO2, with a molecular weight of 225.25 g/mol. The compound is synthesized via Williamson ether or Mitsunobu reactions, as inferred from synthetic routes for analogous benzyloxy-substituted compounds . The benzyloxy group enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and reactivity.
Properties
IUPAC Name |
4-hydroxy-3-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGJZSNIGFUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzonitrile.
Benzylation: The hydroxy group is protected by benzylation using benzyl chloride in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted under nucleophilic aromatic substitution conditions, often using strong nucleophiles like alkoxides.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 3-(Benzyloxy)-4-benzoylbenzonitrile.
Reduction: 3-(Benzyloxy)-4-hydroxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for more complex molecules in synthetic organic chemistry.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Probes: Utilized in the development of probes for studying biological systems due to its functional groups that can be modified for tagging or detection.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-hydroxybenzonitrile in biological systems would depend on its specific interactions with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The benzyloxy and hydroxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 3-(benzyloxy)-4-hydroxybenzonitrile and related compounds:
Key Observations:
- Substituent Effects: Benzyloxy vs. Methoxy: The benzyloxy group in the target compound increases steric hindrance and lipophilicity compared to methoxy derivatives (e.g., 4-Benzyloxy-3-methoxybenzonitrile) . Hydroxyl vs. Nitro/Amino: The hydroxyl group in the target compound enhances hydrogen bonding, whereas nitro (in 3-Methoxy-4-nitrobenzonitrile) and amino groups (in 3-Amino-4-hydroxybenzonitrile) alter electronic properties and acidity .
- Crystallographic Data: 4-Benzyloxy-3-methoxybenzonitrile crystallizes in a monoclinic system (P21/c) with distinct lattice parameters (a=14.94 Å, β=102.66°), suggesting tighter packing compared to the target compound, for which crystallographic data is unavailable .
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